molecular formula C14H26O B110140 11-Tetradecenal, (11Z)- CAS No. 35237-64-0

11-Tetradecenal, (11Z)-

Cat. No. B110140
CAS RN: 35237-64-0
M. Wt: 210.36 g/mol
InChI Key: SPFYVVCZIOLVOK-ARJAWSKDSA-N
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Description

11-Tetradecenal, (11Z)-, also known as Z-11-Tetradecenal, is a fatty aldehyde . It has a molecular formula of C14H26O and a molecular weight of 210.36 g/mol .


Synthesis Analysis

The synthesis of 11-Tetradecenal, (11Z)- can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The IUPAC name for 11-Tetradecenal, (11Z)- is (Z)-tetradec-11-enal . It has a canonical SMILES of CCC=CCCCCCCCCCC=O and an isomeric SMILES of CC/C=C\CCCCCCCCCC=O .


Physical And Chemical Properties Analysis

11-Tetradecenal, (11Z)- has a computed XLogP3-AA of 5 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 11 . The exact mass is 210.198365449 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Pheromone Synthesis for Pest Management

(11Z)-11-Tetradecenal has been identified as a significant component in the sex pheromones of various insect species, predominantly moths. Research has highlighted its role in attracting or trapping pests, contributing to the management of agricultural damage. Specifically, it's utilized in synthesizing attractants for pests like Ostrinia nubilalis, commonly known as the European corn borer. The isomeric mixture of 11-tetradecenyl acetate, which includes (11Z)-11-Tetradecenal, has demonstrated potent attraction capabilities, aiding in pest capture and management strategies (Li, Yong, & Aisa, 2008). Similarly, it's involved in the pheromone composition of the obliquebanded leafroller, Choristoneura rosaceana, serving as an attractant (Hill & Roelofs, 2004).

Insights into Insect Behavior

The compound has also been pivotal in understanding insect behavior and communication. Studies involving (11Z)-11-Tetradecenal have shed light on the mating patterns and pheromone-mediated behaviors of insects, such as the geographic variation in pheromone chemistry of North American populations of the obliquebanded leafroller (El-Sayed et al., 2003). This research is crucial in developing targeted pest control strategies, as it provides insights into the specificity and effectiveness of pheromone-based traps.

Safety And Hazards

For safe handling of 11-Tetradecenal, (11Z)-, it should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

properties

IUPAC Name

(Z)-tetradec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYVVCZIOLVOK-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041258
Record name 11-Tetradecenal, (11Z)-
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Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Tetradecenal, (11Z)-

CAS RN

35237-64-0
Record name (Z)-11-Tetradecenal
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Record name 11-Tetradecenal, (11Z)-
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Record name 11-Tetradecenal, (11Z)-
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Record name 11-Tetradecenal, (11Z)-
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Record name (Z)-tetradec-11-enal
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Record name 11-TETRADECENAL, (11Z)-
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Synthesis routes and methods I

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 1.06 mls of butyl chloride and 5 mls of dry toluene. This mixture was heated with stirring at 70° C. for about two hours. A solution of 4.44 gms of 1,1-dimethoxy-9-chloro nonane in 50 mls of toluene was added all at once. The temperature was maintained at 75°±5° for one and one quarter hours. The Grignard reagent was decanted into another flask and 3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added. The reaction was maintained at 75°±5° with stirring. The reaction mixture became cloudy within one-half to three-quarters of an hour indicating the initiation of the coupling reaction. This was confirmed by GLC of a hydrolysed aliquot of reaction mixture. The reaction was allowed to continue until a test for Grignard reagent was negative (approximately 2 hours). 50 mls of 3 N hydrochloric acid was then added, the reaction mixture was then stirred and heated at reflux for 1 hour. The aqueous layer was separated, washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled. The majority of the material distilled at 95° at 0.35 torr yielding 2.48 gms of crude 11-tetradecenal. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
solvent
Reaction Step Two
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 0.48 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 2 mls of anhydrous tetrahydrofuran and 0.3 ml of butyl chloride. The mixture was stirred and heated at reflux until reaction initiated (approximately 10 minutes). After 5 minutes, portionwise addition of 3.5 gms of 1,1-diethoxy-9-chloro nonane in 10 ml of tetrahydrofuran was begun. When the addition was complete (15 minutes) the mixture was stirred and heated for 2 hours. It was then cooled to 5° C. in an ice bath and 30 gms of a mixture of 3-chloro-1-pentene (approximately 40%) and 1-chloro-2-pentene (approximately 60%) was added all at once. The mixture was heated slowly and stirred, whereupon it became cloudy. Heating was continued at reflux temperature for 2 hours. The mixture was then cooled, poured into 100 ml of 3 N-hydrochloric acid and diluted with 100 ml of tetrahydrofuran and 150 ml of acetone. The resulting solution was stirred and heated for 30 minutes. It was then concentrated on rotary evaporator and extracted twice with 100 mls of hexane. The organic layer was dried over sodium sulphate, evaporated and distilled. The majority distilled at 110° C. at 0.35 torr and yielded 2.11 gms of 11-tetradecenal.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 0.5 ml of dibromo ethane. A solution of 4.5 gms of 1,1-dimethoxy-9-chlorononane in 40 mls of toluene was added dropwise. When addition was half complete, a few drops of bromoethane were added and the addition was continued. The temperature was maintained at 75°±5° for two hours. The Grignard reagent was decanted into another flask and 100 mgs of cuprous chloride (CuCl) catalyst was added, followed by dropwise addition of 3.0 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene dissolved in 15 mls of toluene. The reaction flask was cooled in a water bath at 20°±5°. Magnesium chloride began to precipitate after ten minutes. The reaction stood overnight at room temperature. 50 mls of 3 N hydrochloric acid was added and the reaction mixture was stirred and heated at reflux for 1 hour. The aqueous layer was separated and washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled at 83° at 0.10 torr yielding 2.3 gms of crude 11-tetradecenal. GLC analysis showed that the contaminating 10-ethyl-11-dodecenal was present in only 11.5%. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
1,1-dimethoxy-9-chlorononane
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Grignard solution is then added to a mixture of 1-penten-3-yl isobutyrate ester (84 g, 0.538 mol) and LiCuBr2 reagent (1 M/THF, 63 mL) at a rate that maintains the reaction temperature between 25-30° C., with cooling as necessary. The mixture is stirred for 15 minutes then quenched with aqueous citric acid solution (1 L). The layers are separated and the organic portion is washed with water (2×) and dilute sodium hydroxide solution (until pH basic). The crude organic portion is then stripped of solvent and distilled to afford 98.1 g of the 11E-tetradecenal DEA product (b.p. 150° C., 0.1 mm Hg, Yld. 64%, m/z 284), which is subsequently deprotected using formic acid in heptane at room temperature to give 11-tetradecenal (67.3 g, Yld. 67%, E/Z 83:17).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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